Acetylthiamine
Overview
Description
Synthesis Analysis
The synthesis of 2-acetylthiamin pyrophosphate (acetyl-TPP), a key compound related to acetylthiamine, is achieved through the oxidation of 2-(1-hydroxyethyl)thiamin pyrophosphate using aqueous chromic acid. This process is carefully controlled to prevent the hydrolysis of both the pyrophosphate and acetyl moieties, demonstrating the complex nature of synthesizing acetylthiamine-related compounds (Gruys, Halkides, & Frey, 1987).
Molecular Structure Analysis
The molecular structure of acetyl-TPP is characterized by ultraviolet spectroscopy, 1H NMR, 13C NMR, and 31P NMR, revealing an equilibrium mixture of keto, hydrate, and intramolecular carbinolamine forms in aqueous solution. The structure is influenced by temperature and pH, with the keto form decreasing in concentration with increasing pH and decreasing temperature (Gruys et al., 1987).
Chemical Reactions and Properties
Acetyl-TPP exhibits specific chemical reactions, including rapid deacetylation at higher pH to form acetate and thiamin pyrophosphate. Its reactivity with water and other nucleophiles aligns with its hypothetical role as an enzymatic acyl-transfer intermediate, showcasing the compound's functional versatility and stability under various conditions (Gruys et al., 1987).
Scientific Research Applications
Central Cholinergic Effect of Thiamine : Thiamine has been suggested to play a role in the presynaptic release of acetylcholine in the central nervous system. Studies indicate that thiamine may exhibit anticholinesterase activity and bind to nicotinic receptors, thus potentially affecting cognitive functions and memory recall (Meador et al., 1993).
Synthesis and Properties of Acetylthiamin Pyrophosphate : The synthesis of 2-acetylthiamin pyrophosphate (acetyl-TPP) and its properties have been studied, highlighting its potential role as an enzymatic acyl-transfer intermediate. This compound's reactivity with water and other nucleophiles is significant for understanding its biological roles (Gruys et al., 1987).
Effects in Neurodegenerative Diseases : Thiamine and its derivatives, including Acetylthiamine, have been evaluated for their neuroprotective potential in neurodegenerative diseases like Parkinson’s and Alzheimer’s. These compounds may play a role in counteracting cognitive aging and dementia (Tardiolo et al., 2018).
Non-coenzyme Action of Thiamine : Thiamine can act through non-coenzyme mechanisms, such as the facilitation of acetylcholinergic neurotransmission. It's also involved in regulatory binding with proteins and enzymes that do not use Thiamine diphosphate (ThDP) as a coenzyme, indicating broader molecular mechanisms in neurotropic action (Aleshin et al., 2019).
Lysine Acetylation Targets : Lysine acetylation, a process where lysine residues in proteins are acetylated, has been found to be broadly involved in cellular functions. This research may provide insights into the actions of lysine deacetylase inhibitors, which have clinical applications in treatments for cancer (Choudhary et al., 2009).
Therapeutic Effects in Diabetes and Hypertension : Thiamine has been compared to angiotensin converting enzyme inhibitors (ACE inhibitors) for its effects in controlling blood glucose and arterial blood pressure in diabetic rats. This indicates a potential role for thiamine in treating chronic diseases such as diabetes and hypertension (Khalifa et al., 2018).
Acetylcholinesterase Activity : Thiamine and its derivatives have been studied for their effects on acetylcholinesterase activity in both blood and brain, indicating potential applications in managing neurodegenerative conditions (Petrov Sa et al., 1987).
Prevention of Phenol Poisoning : Studies have explored the role of thiamine in preventing phenol poisoning, suggesting its use in occupational health for workers exposed to phenol vapors (Ri et al., 1981).
properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N4O2S.ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSHYYQFAKJDON-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955730 | |
Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylthiamine | |
CAS RN |
3419-28-1 | |
Record name | Acetylthiamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003419281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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